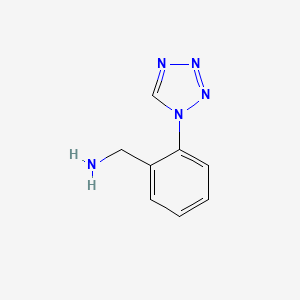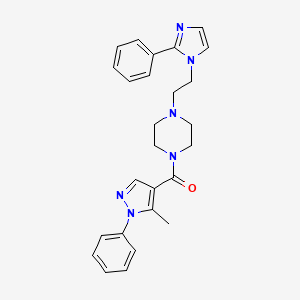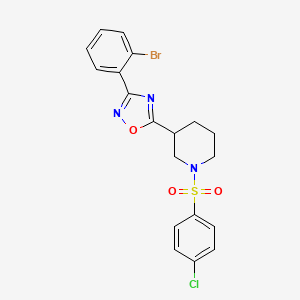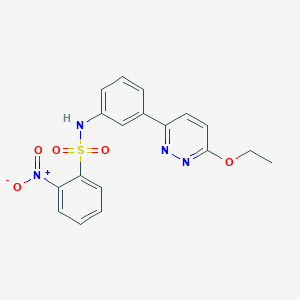
2-(1-Tetrazolyl)benzylamin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2-(1-Tetrazolyl)benzylamine, such as 1-benzyl-5-amino-1H-tetrazole (BAT), involves specific reactions characterized by the formation of complex molecular structures. For instance, BAT synthesis is achieved through the characterization by 1H NMR, FT–IR, and UV–Vis spectroscopies, combined with elemental analysis and elucidated by single-crystal X-ray diffraction. Density functional theory (DFT) calculations further support the synthesis process, providing insights into the molecular structure and spectral properties (Ayyaz Mahmood et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like 1-benzyl-5-amino-1H-tetrazole showcases intricate details such as intermolecular hydrogen bonding and crystallographic characteristics. DFT calculations, including B3LYP and PBE1PBE functionals, reveal the crystal structure and provide comprehensive structural and spectroscopic information, suggesting the dominance of monomeric forms in specific solvents (Ayyaz Mahmood et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 2-(1-Tetrazolyl)benzylamine derivatives involves various transformations, including cyclization and bond formation processes. For example, tetraamines undergo formylative cyclization to yield benzobis(imidazolium) salts, showcasing the compound's ability to engage in complex chemical reactions (Dimitri M. Khramov et al., 2006).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding patterns, are crucial for understanding the behavior of 2-(1-Tetrazolyl)benzylamine derivatives. The crystallographic analysis of BAT, for instance, reveals a dimeric intermolecular structure, which is significant for the compound's physical behavior in different conditions (Ayyaz Mahmood et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-(1-Tetrazolyl)benzylamine derivatives are influenced by their molecular structure and reaction capabilities. The synthesis and characterization processes, including the use of NMR, FT–IR, and UV–Vis spectroscopies, along with DFT calculations, provide a deep understanding of these properties, offering insights into their potential chemical behaviors and reactions (Ayyaz Mahmood et al., 2015).
Wissenschaftliche Forschungsanwendungen
Medizin und Pharmakologie
Tetrazole werden aufgrund ihrer einzigartigen strukturellen Merkmale in verschiedenen Bereichen der Medizin eingesetzt . Sie werden oft als Ersatz für Carbonsäuren in Medikamenten betrachtet . Sie zeigen eine breite Palette biologischer Wirkungen wie antibakterielle, entzündungshemmende, krebshemmende und krampflösende Aktivitäten .
Landwirtschaft
Tetrazole haben in der Landwirtschaft Anwendung gefunden . Die spezifischen Anwendungsfälle in diesem Bereich werden in den verfügbaren Ressourcen jedoch nicht näher erläutert.
Materialwissenschaft
Tetrazole werden in der Materialwissenschaft eingesetzt . Ihre polynitrogenen elektronenreichen planaren Strukturmerkmale machen sie in diesem Bereich nützlich .
Biochemie
Im Bereich der Biochemie wurden Tetrazole für verschiedene Zwecke eingesetzt . Die spezifischen Anwendungen in diesem Bereich werden in den verfügbaren Ressourcen jedoch nicht näher erläutert.
Sprengstoffe
Tetrazole sind Bestandteile von Sprengstoffen . Dies ist auf ihren hohen Stickstoffgehalt zurückzuführen .
Photolyse
Bei der Photolyse wurde eine rasche Photospaltung von Tetrazol beobachtet, die zur Bildung verschiedener Photoprodukte führte .
Wirkmechanismus
Target of Action
It’s known that tetrazoles, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, act as nonclassical bioisosteres of carboxylic acids . They are often used in medicinal chemistry due to their near pKa values, allowing them to interact with a variety of biological targets .
Mode of Action
Tetrazoles are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that 2-(1-Tetrazolyl)benzylamine may interact with its targets in a similar manner.
Biochemical Pathways
Tetrazoles have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 2-(1-Tetrazolyl)benzylamine may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of 2-(1-Tetrazolyl)benzylamine .
Result of Action
Given the broad range of biological activities exhibited by tetrazoles , it can be inferred that 2-(1-Tetrazolyl)benzylamine may have diverse molecular and cellular effects.
Action Environment
It’s known that environmental and stressing factors can directly influence the metabolism of plants, which are a source of many chemical compounds . This suggests that environmental factors could potentially influence the action of 2-(1-Tetrazolyl)benzylamine.
Eigenschaften
IUPAC Name |
[2-(tetrazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGCSIVXSTJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)


![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)